Ethyl 4-bromobutyrate

Description

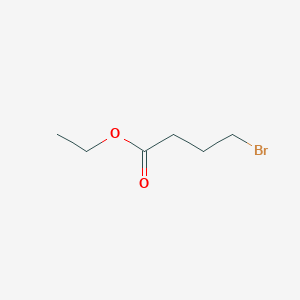

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPOBCXHALHJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183845 | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2969-81-5 | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2969-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002969815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2969-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8TY5JSD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 4 Bromobutyrate

Traditional Synthetic Pathways and Associated Challenges

Traditional methods for synthesizing ethyl 4-bromobutyrate have been well-established, though they often present certain challenges regarding yield, reaction conditions, and environmental impact.

Esterification of 4-Bromobutyric Acid with Ethanol (B145695) under Acidic Catalysis

The direct esterification of 4-bromobutyric acid with ethanol, typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid, is a common approach. google.compatsnap.com This reaction, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol. byjus.combyjus.com

However, this method is not without its difficulties. The reaction is reversible, which can lead to incomplete conversion and lower yields. byjus.comnumberanalytics.com To drive the equilibrium towards the product side, it is often necessary to remove the water formed during the reaction, for instance, through azeotropic distillation. byjus.com Another challenge is the potential for side reactions and the cumbersome post-reaction workup required to remove the acid catalyst, which can contribute to environmental concerns. google.comnumberanalytics.com

A reported synthesis of this compound from 4-bromobutanoic acid involved the use of oxalyl chloride in dichloromethane (B109758), followed by the addition of ethanol. chemicalbook.com This method, while effective, utilizes a toxic and corrosive reagent.

Table 1: Fischer Esterification of 4-Bromobutyric Acid

| Reactants | Catalyst | Key Challenges |

| 4-Bromobutyric Acid, Ethanol | Sulfuric Acid, p-Toluenesulfonic Acid | Reversible reaction, low yield, difficult catalyst removal, potential for side reactions. google.combyjus.comnumberanalytics.com |

| 4-Bromobutanoic Acid, Oxalyl Chloride, Ethanol | None (activator used) | Use of toxic and corrosive oxalyl chloride. chemicalbook.com |

Multi-Step Approaches from Gamma-Butyrolactone (B3396035)

An alternative and widely used precursor for this compound is gamma-butyrolactone (GBL). google.com This pathway typically involves the ring-opening of the lactone followed by esterification. A one-step method has been developed where dry hydrogen bromide gas is passed through a solution of GBL in absolute ethanol. orgsyn.org This process first opens the lactone ring to form 4-bromobutyric acid, which then undergoes in-situ esterification.

This one-step approach offers several advantages, including a simplified process, shorter reaction times, and high yields (up to 93%) and purity (over 98%). chemicalbook.com It also minimizes the formation of by-products and reduces waste, aligning with the principles of green chemistry. chemicalbook.com

Table 2: One-Step Synthesis from Gamma-Butyrolactone and Ethanol

| Reactant | Reagent | Temperature | Yield | Purity | Reference |

| γ-Butyrolactone | Dry Hydrogen Bromide Gas, Absolute Ethanol | 0-90 °C | >93% | >98% | google.comchemicalbook.com |

The reaction conditions for this one-step synthesis have been optimized. A molar ratio of 1.2 for hydrogen bromide to GBL and 1.06 for ethanol to GBL has been found to be optimal. chemicalbook.comchemicalbook.com The process involves introducing the HBr gas at a controlled temperature (10-30°C), followed by a reaction period and then the addition of ethanol at a slightly elevated temperature (10-90°C). google.com The workup procedure involves washing with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid. chemicalbook.comchemicalbook.com

A more traditional multi-step approach starting from GBL involves its bromination using red phosphorus and bromine. google.com This reaction leads to the formation of α-bromo-γ-butyrolactone. orgsyn.org In a typical procedure, GBL is treated with bromine in the presence of red phosphorus. orgsyn.org The mixture is heated to facilitate the reaction, which can yield α-bromo-γ-butyrolactone in moderate yields (around 55%). orgsyn.org Other reports describe the bromination of GBL to form 2,4-dibromobutyric acid, which can then be cyclized to α-bromo-γ-butyrolactone. google.com

The brominated intermediate, typically a bromo-butyric acid derivative, is then esterified with ethanol to yield this compound. This esterification step would follow similar principles to the direct esterification of 4-bromobutyric acid, often requiring an acid catalyst.

Historical Methods Involving Cyanogen (B1215507) Bromide

Historically, the synthesis of ethyl γ-bromobutyrate has been reported using cyanogen bromide. google.com The von Braun reaction, which involves the reaction of a tertiary amine with cyanogen bromide to produce an organocyanamide and an alkyl bromide, provides a basis for understanding the reactivity of cyanogen bromide. wikipedia.orgorganicreactions.org While the direct application to form this compound from a suitable precursor is less common in modern synthesis due to the high toxicity of cyanogen bromide, it represents a historical route. google.com More contemporary methods have largely replaced the use of cyanogen bromide with safer reagents like chloroethyl chloroformate. wikipedia.org

Advanced and Green Chemistry Synthesis Routes

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. For the synthesis of this compound, this has translated into the optimization of existing methods and the exploration of novel catalytic systems.

The one-step synthesis from gamma-butyrolactone and ethanol using dry hydrogen bromide is a prime example of a greener approach. chemicalbook.com This method avoids the isolation of intermediates, reduces reaction time, and minimizes waste, leading to a high product yield and purity. chemicalbook.com The process is considered to have a low production cost and is suitable for large-scale industrial production. chemicalbook.com

One-Step Preparation from Gamma-Butyrolactone

A prominent and efficient method for synthesizing this compound involves a one-step reaction starting from gamma-butyrolactone (GBL). chemicalbook.compatsnap.com This approach is favored for its simplicity and high yield. chemicalbook.com

The efficiency of this one-step synthesis is highly dependent on the reaction conditions. Key parameters that have been optimized include temperature and the molar ratios of the reactants.

For instance, one optimized procedure involves adding gamma-butyrolactone to a container in a water bath with the temperature controlled between 10-30°C. chemicalbook.comgoogle.com Dry hydrogen bromide gas is then slowly introduced. chemicalbook.comgoogle.com After the HBr addition, the reaction temperature is maintained at 0-50°C for 1-3 hours. chemicalbook.comgoogle.com Following this, absolute ethanol is added, and the reaction is continued at a constant temperature of 10-90°C for 2-6 hours. chemicalbook.com

Research has shown that using a 1.2 molar ratio of hydrogen bromide to gamma-butyrolactone and a 1.06 molar ratio of ethanol to gamma-butyrolactone provides the best production results. chemicalbook.comgoogle.com In one specific example, 200g of γ-butyrolactone was reacted with 226g of dry hydrogen bromide gas (a 1.2 molar equivalent) at a controlled temperature of 20±5°C, which was then raised to 40±5°C. chemicalbook.com Subsequently, 140mL of absolute ethanol (a 1.06 molar equivalent) was added, and the reaction was continued at 40±5°C. chemicalbook.com This process yielded a product with 98.27% purity and a yield of 93.47%. chemicalbook.com Another study reported a yield of 77-84% when reacting γ-butyrolactone in absolute ethanol at 0°C while introducing dry hydrogen bromide. orgsyn.org

Table 1: Optimization of Reaction Parameters for the One-Step Synthesis of this compound from Gamma-Butyrolactone

| Parameter | Optimized Condition | Reference |

| γ-Butyrolactone to HBr Molar Ratio | 1 : 1.2 | chemicalbook.comgoogle.com |

| γ-Butyrolactone to Ethanol Molar Ratio | 1 : 1.06 | chemicalbook.comgoogle.com |

| Initial Temperature (HBr Addition) | 10-30°C | chemicalbook.comgoogle.com |

| Reaction Temperature (Post HBr) | 0-50°C | chemicalbook.comgoogle.com |

| Reaction Time (Post HBr) | 1-3 hours | chemicalbook.comgoogle.com |

| Esterification Temperature | 10-90°C | chemicalbook.com |

| Esterification Time | 2-6 hours | chemicalbook.com |

| Yield | >93% | chemicalbook.com |

| Purity | >98% | chemicalbook.com |

The one-step synthesis of this compound from gamma-butyrolactone offers significant advantages for industrial-scale production. chemicalbook.com This method is considered environmentally friendly or "green" because it simplifies the process, shortens reaction times, and avoids the generation of by-products. chemicalbook.com The high utilization rate of raw materials contributes to its economic viability. chemicalbook.com The process does not require the separation of synthetic intermediates, which simplifies the operational procedure and equipment requirements. chemicalbook.com This streamlined approach effectively addresses issues found in other methods, such as the excessive use of hydrogen bromide and the production of large amounts of waste water, gas, and liquid. chemicalbook.com The high purity and yield, often exceeding 98% and 93% respectively, make it suitable for large-scale industrial production. chemicalbook.com

Catalytic Approaches in this compound Synthesis

While the one-step synthesis with HBr is highly effective, other catalytic approaches have been explored. In some traditional methods, catalysts like p-toluenesulfonic acid or oxalyl chloride are used for the esterification of 4-bromobutyric acid with ethanol. google.com However, these methods can be problematic due to difficulties in post-reaction catalyst removal, lower yields, and potential for environmental pollution. google.com

More advanced research into the synthesis of related compounds, such as mthis compound, highlights the importance of catalyst selection and optimization. ycdehongchem.com Researchers are actively developing efficient and environmentally friendly catalyst systems, including organic bases, metal catalysts, and ionic liquids, to improve reaction rates and selectivity while minimizing side reactions. ycdehongchem.com The use of nickel catalysts has been investigated in the reductive coupling of unactivated alkyl bromides like this compound. rsc.org In these studies, the inclusion of additives like 1,5-hexadiene (B165246) was found to be a crucial parameter for optimizing the yield. rsc.org

Table 2: Comparison of Catalytic Approaches

| Catalyst/Method | Advantages | Disadvantages | Reference |

| Hydrogen Bromide (HBr) | High yield, high purity, one-step process, environmentally friendly | Requires handling of corrosive gas | chemicalbook.comgoogle.comchemicalbook.com |

| p-Toluenesulfonic acid / Oxalyl chloride | Traditional esterification catalyst | Difficult catalyst removal, lower yield, potential pollution | google.com |

| Nickel Catalysts | Used in reductive coupling reactions | May require additives for yield optimization | rsc.org |

Strategies for Reaction Yield Optimization in Multi-Step Syntheses

In multi-step syntheses involving this compound, optimizing the reaction yield is a critical focus. One common strategy is the careful control of reaction parameters at each step. For instance, in reactions where this compound is a starting material, such as in the synthesis of certain heterocyclic compounds, precise temperature control and stoichiometry of reagents are essential. slideshare.net

Another key aspect is the purification process. After the reaction, the mixture is typically washed with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid and remove water-soluble impurities. google.comchemicalbook.com The organic layer is then separated and dried using a desiccant like anhydrous sodium sulfate (B86663) or molecular sieves to obtain the final product. google.comchemicalbook.com

Table 3: Yield Optimization Strategies

| Strategy | Description | Impact on Yield | Reference |

| Precise Parameter Control | Strict control of temperature, pressure, and stoichiometry. | Maximizes conversion of reactants to product. | slideshare.net |

| Purification Techniques | Washing with water and bicarbonate solutions, followed by drying. | Removes impurities that may affect subsequent steps. | google.comchemicalbook.com |

| Recycling of Intermediates | Collecting and reusing unreacted starting materials or intermediate fractions from purification. | Increases overall process efficiency and yield. | google.com |

| Catalyst Optimization | Selection of highly active and selective catalysts. | Improves reaction rate and minimizes side product formation. | ycdehongchem.com |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Bromobutyrate

Reduction and Oxidation Reactions of the Ester Moiety

While the primary reactive site is the carbon-bromine bond, the ester group of ethyl 4-bromobutyrate can also undergo chemical transformations.

Reduction : The ethyl ester moiety can be reduced to a primary alcohol. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). For example, the related ethyl 4-chlorobutyrate is reduced to 4-chloro-1,1-dimethoxybutane (B22782) (after acetal (B89532) formation) using DIBAL-H in dichloromethane (B109758) at -78 °C. rsc.orgrsc.org This type of reduction converts the ester into an aldehyde, which can be further reduced to the alcohol, providing a pathway to different functionalized derivatives.

Oxidation : The compound can be oxidized to form other derivatives, such as carboxylic acids, although specific conditions for direct oxidation of the ester are less commonly cited than hydrolysis. The more synthetically relevant transformation is the hydrolysis of the ester to the corresponding carboxylic acid (4-bromobutanoic acid), which is a key step in many synthetic sequences, particularly in hapten synthesis. google.comgoogle.comchemicalbook.comrsc.orgrsc.org This hydrolysis is typically achieved under basic conditions (saponification) using reagents like sodium hydroxide (B78521) in an alcohol/water mixture. google.com

Alkylation and Derivatization Strategies

This compound serves as a key alkylating agent and a spacer in the synthesis of larger, more complex molecules, particularly in the field of bioorganic and medicinal chemistry.

A significant application of this compound is in the synthesis of haptens, which are small molecules that elicit an immune response only when attached to a large carrier protein. The compound acts as a linker or spacer arm, introducing a four-carbon chain that terminates in a carboxylic acid group after hydrolysis of the ester. rsc.orgtandfonline.com This carboxylic acid is then used to conjugate the hapten to a protein carrier. rsc.org

Alkylation of Hydroxyl Compounds: this compound is used to alkylate phenolic hydroxyl groups on various target molecules to create a suitable linker for conjugation.

In the development of an immunoassay for the phytoestrogen daidzein, the molecule was alkylated with this compound as a step towards synthesizing the immunogen. tandfonline.com

For an immunoassay for the drug ractopamine, N-BOC protected octopamine (B1677172) was alkylated at its phenolic hydroxyl group using this compound and K₂CO₃ in acetonitrile (B52724). google.comgoogle.com

To prepare a quinidine (B1679956) tracer, 6-hydroxyquinidine was alkylated with this compound. google.com

Alkylation of Amines: The secondary amine functionality is another common site for alkylation.

In the synthesis of a hapten for tryptamines, N-methyltryptamine was alkylated with this compound in the presence of diisopropylethylamine (DIPEA) to attach the butyrate (B1204436) linker to the nitrogen atom. rsc.orgrsc.org

For an immunoassay to detect the β-agonist zilpaterol (B38607), the parent molecule was reacted with this compound to form a derivative that, after hydrolysis, could be conjugated to a protein. chemicalbook.com

The general strategy is summarized in the table below:

| Target Molecule | Functional Group Alkylated | Reagents | Purpose | Reference |

| Daidzein | Phenolic -OH | This compound | Hapten synthesis for immunoassay | tandfonline.com |

| N-BOC Octopamine | Phenolic -OH | This compound, K₂CO₃, ACN | Ractopamine hapten synthesis | google.comgoogle.com |

| 6-Hydroxyquinidine | Phenolic -OH | This compound | Quinidine tracer synthesis | google.com |

| N-methyltryptamine | Secondary Amine | This compound, DIPEA, NaI | Tryptamine hapten synthesis | rsc.orgrsc.org |

| Zilpaterol | Amine/Alcohol | This compound, K₂CO₃ | Zilpaterol hapten synthesis | chemicalbook.com |

Regioselective Alkylation in Complex Molecular Architectures (e.g., Brominated Calixucl.ac.ukarenes)

The selective introduction of functional groups onto complex molecular scaffolds is a significant challenge in synthetic chemistry. This compound has been employed in the regioselective alkylation of large, intricate molecules like brominated calixarenes. Calixarenes are macrocycles that can be selectively functionalized on their "upper" or "lower" rims. semanticscholar.org

In the context of brominated calix nih.govarenes, studies have shown that O-alkylation with this compound can be directed to specific phenolic units. hzdr.de When a brominated calix nih.govarene was reacted with this compound in the presence of sodium hydroxide and aqueous dimethylformamide (DMF), the alkylation occurred exclusively on the unbrominated phenolic units. hzdr.de This regioselectivity is noteworthy because it allows for the controlled construction of asymmetrically functionalized calixarenes. The reaction proceeds with the formation of an acyloxy ester on the unbrominated positions. hzdr.de Interestingly, the structure of the calixarene (B151959) itself appears to be the primary driver of this selectivity, with the nature of the alkylating agent playing a lesser role. hzdr.de This high degree of control is crucial for creating tailored molecular receptors and other supramolecular structures.

Further research into the alkylation of calix nih.govarenes has demonstrated that the reaction conditions can be fine-tuned to favor either mono- or di-alkylation. Using a weak base like potassium carbonate in acetonitrile allows for the selective synthesis of mono-alkylated products in good yields. utwente.nl This method provides a more direct route to these valuable intermediates compared to multi-step procedures. utwente.nl

Elimination Reactions and Associated Kinetic Studies

The study of elimination reactions provides fundamental insights into reaction mechanisms and the stability of chemical compounds. This compound can undergo elimination reactions, particularly at elevated temperatures.

The gas-phase pyrolysis of this compound has been investigated in a static system between 354.6 and 374.7°C. researchgate.net Under these conditions, the reaction is homogeneous, unimolecular, and follows a first-order rate law. researchgate.net The primary decomposition pathways involve the elimination of hydrogen bromide (HBr) and the formation of γ-butyrolactone. researchgate.net

The formation of HBr and γ-butyrolactone from the thermal decomposition of this compound is believed to occur through an intimate ion-pair mechanism. researchgate.net This suggests that the reaction proceeds through a charged intermediate, where the bromide ion and the carbocationic center remain closely associated. Theoretical studies on the analogous 4-bromobutyric acid support a unimolecular reaction mechanism where the hydroxyl oxygen of the carboxylic acid assists in the departure of the bromide ion. researchgate.net

A key feature of the elimination reactions of this compound is the participation of the neighboring carboethoxy group, a phenomenon known as anchimeric assistance. researchgate.net The carboethoxy group is thought to assist in the elimination process, leading to an enhanced rate of HBr and γ-butyrolactone formation. researchgate.net This intramolecular participation stabilizes the transition state, facilitating the departure of the leaving group. The involvement of anchimeric assistance highlights the influence of a molecule's structure on its reactivity.

Organometallic Coupling Reactions (e.g., Reformatsky Analogues, Potential for Grignard and Suzuki Reactions)

Organometallic coupling reactions are powerful tools for forming carbon-carbon bonds. This compound is a suitable substrate for several such reactions.

Reformatsky-type Reactions: this compound can be used to generate organozinc reagents, which are key intermediates in the Reformatsky reaction. The formation of these reagents can be challenging to scale up due to the exothermic nature of the reaction and unpredictable induction times. researchgate.net However, methods have been developed to activate zinc, such as with DIBAL-H, to allow for a more controlled reaction. researchgate.net Mechanochemical methods, like ball milling, have also been successfully employed to generate organozinc reagents from this compound in high yields. ucl.ac.uk

Grignard Reactions: While direct Grignard reagent formation from this compound is complicated by the presence of the ester group, which is reactive towards Grignard reagents, it can be used as an electrophile in coupling reactions with pre-formed Grignard reagents. libretexts.orgwisc.edu

Suzuki and Negishi Coupling: this compound has been successfully used in nickel-catalyzed cross-coupling reactions with aryl halides. nih.gov This method is highly functional-group tolerant. nih.gov It has also been employed in palladium-catalyzed Negishi cross-coupling reactions after conversion to an organozinc reagent. ucl.ac.uk While there is potential for its use in Suzuki coupling, which typically involves organoboron compounds, direct examples with this compound are less common in the reviewed literature, which tends to focus on substrates like methyl (E)-4-bromobut-2-enoate. researchgate.net

The table below summarizes some of the organometallic coupling reactions involving this compound.

| Reaction Type | Catalyst/Reagent | Coupling Partner | Product Type | Reference |

| Negishi Coupling | Nickel/Zinc | Aryl Halides | Alkylated Arenes | nih.gov |

| Negishi Coupling | Palladium/Zinc | Aryl Iodides | Alkylated Arenes | ucl.ac.uk |

| Reformatsky-type | Zinc | Not Applicable | Organozinc Reagent | ucl.ac.ukresearchgate.net |

Quaternization Reactions with Amine Nucleophiles

This compound readily undergoes quaternization reactions with amine nucleophiles. In these reactions, the lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. This results in the formation of a quaternary ammonium (B1175870) salt.

For instance, when heated with methyl anthranilate, this compound participates in a reaction that, at temperatures above 125°C, leads to the formation of a complex heterocyclic compound. researchgate.net This reactivity is fundamental to the synthesis of various nitrogen-containing compounds.

Applications of Ethyl 4 Bromobutyrate in Advanced Organic Synthesis

As a Building Block for Complex Molecular Architectures

Ethyl 4-bromobutyrate is a fundamental building block for synthesizing more complex molecules. chemicalbook.comalibaba.com Its utility stems from the presence of two distinct reactive sites: the electrophilic carbon of the ester group and the electrophilic carbon attached to the bromine atom. This dual reactivity allows for sequential or orthogonal chemical modifications. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

This compound is instrumental in producing a variety of organic compounds, including those with applications as pharmaceuticals and agrochemicals. nbinno.com For instance, it is a key intermediate in the synthesis of certain antihypertensives and anticonvulsants. nbinno.com The four-carbon chain of this compound provides steric flexibility, which is advantageous in diverse coupling reactions during drug synthesis.

In materials science, this compound is used in the synthesis of polymers like poly(2,6-dimethyl-1,4-phenylene oxide), a material noted for its thermal stability and mechanical properties. chemicalbook.comfishersci.iethermofisher.com The ability to introduce the butyrate (B1204436) chain into various molecular backbones makes it a valuable tool for polymer chemists.

One notable example of its application is in the Horner-Wadsworth-Emmons (HWE) reaction. To create specific molecular probes, this compound can be condensed with reagents like triethyl phosphonoacetate and formaldehyde (B43269) to generate more complex ester precursors, which are then hydrolyzed to the final target molecule. rsc.org

Table 1: Selected Reactions Involving this compound as a Building Block

| Reaction Type | Reactants | Product Type | Reference |

| Nucleophilic Substitution | This compound, Nucleophile (e.g., amine, carbanion) | Substituted Butyrate Ester | |

| Horner-Wadsworth-Emmons | This compound, Triethyl phosphonoacetate, Formaldehyde | Unsaturated Ester | rsc.org |

| Polymerization Precursor | This compound | Poly(2,6-dimethyl-1,4-phenylene oxide) | chemicalbook.comfishersci.ie |

| Alkylation | Methyl anthranilate, this compound | Diazabenz[e]aceanthrylene structure | researchgate.net |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Thieno(2,3-b)-azepin-4-ones)

A significant application of this compound is in the synthesis of nitrogen-containing heterocyclic compounds. These structures are prevalent in many biologically active molecules and pharmaceuticals. This compound is specifically employed in the construction of fused ring systems, such as thieno[2,3-b]-azepin-4-ones. chemicalbook.comfishersci.iethermofisher.com

The synthesis of thieno[2,3-b]-azepin-4-ones was investigated for their potential as antineoplastic agents. acs.orgnih.gov The general synthetic strategy involves the alkylation of a substituted 2-amino-3-carbethoxythiophene derivative with this compound. acs.orgnih.gov In this step, the nucleophilic nitrogen of the thiophene (B33073) derivative displaces the bromine atom of this compound. The resulting intermediate then undergoes an intramolecular cyclization, typically a Dieckmann ring closure reaction facilitated by a strong base like sodium hydride, to form the seven-membered azepine ring fused to the thiophene core. acs.orgnih.gov

This methodology provides a pathway to novel heterocyclic scaffolds that are isosteric to other biologically active compounds, such as benzazepines, which have shown a range of medicinal activities. acs.org The versatility of this compound allows for the introduction of a four-carbon linker, which is crucial for forming the seven-membered ring of the azepine system.

Table 2: General Synthesis Steps for Thieno[2,3-b]-azepin-4-ones

| Step | Description | Reagents | Key Intermediate/Product | Reference |

| 1 | Protection/Activation | Substituted 2-amino-3-carbethoxythiophene, Tosyl chloride or Benzoyl chloride | N-protected thiophene | acs.orgnih.gov |

| 2 | Alkylation | N-protected thiophene sodium salt, this compound | Alkylated thiophene derivative | acs.orgnih.gov |

| 3 | Cyclization (Dieckmann) | Alkylated thiophene derivative, Sodium hydride | Thieno[2,3-b]-azepin-4-one ring system | acs.orgnih.gov |

| 4 | Deprotection | Protected azepinone, Sulfuric acid-acetic acid | Final Thieno[2,3-b]-azepin-4-one | acs.org |

Introduction of Longer Hydrophobic Chains in Target Molecules for Drug Design

In medicinal chemistry and drug design, modulating the hydrophobicity of a molecule is a critical strategy for optimizing its pharmacokinetic and pharmacodynamic properties. iupac.org Hydrophobicity influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound is a useful reagent for introducing flexible, four-carbon alkyl chains that can increase the lipophilicity of a target molecule.

The butyrate portion of the molecule acts as a hydrophobic spacer or tail. By reacting this compound with a nucleophilic site on a parent drug molecule, medicinal chemists can append this hydrophobic chain. ruc.dk This modification can enhance the molecule's ability to cross lipid cell membranes or interact with hydrophobic pockets in target proteins. iupac.org Compared to smaller alkylating agents like methyl bromide or ethyl bromoacetate (B1195939), this compound provides a longer hydrophobic chain, offering greater flexibility and reach within a biological target's binding site.

An example of this application is in the synthesis of heterocyclic gamma-butyrobetaine (GBB) analogs, which are studied as potential enzyme inhibitors. The synthetic pathway involves a quaternization reaction where a chosen amine reacts with ethyl 4-bromobutanoate, followed by hydrolysis. This process effectively attaches the butyrate chain to a nitrogen-containing core structure. preprints.org

Role of Ethyl 4 Bromobutyrate in Medicinal Chemistry Research

Precursor Synthesis for Active Pharmaceutical Ingredients (APIs)

The utility of ethyl 4-bromobutyrate as a precursor is well-documented in the synthesis of several classes of drugs, underscoring its importance in the pharmaceutical industry.

Antiepileptic Drug Synthesis (e.g., Brivaracetam, Levetiracetam)

This compound is a key starting material in the synthesis of certain antiepileptic drugs. Its role is particularly notable in the production of levetiracetam (B1674943) and its analogue, brivaracetam. In the synthesis of levetiracetam, one method involves the alkylation of the methyl ester of (S)-2-aminobutyric acid with this compound. google.com Another process describes the reaction of (S)-2-amino-butanamide hydrochloride with this compound. uni-sofia.bg For the synthesis of brivaracetam, a process has been disclosed where optically pure (R)-4-n-propyl pyrrolidone is reacted with methyl 2-bromobutyrate, a derivative of this compound chemistry, to yield an intermediate that is further converted to the final product. google.com

Table 1: Role of this compound in Antiepileptic Drug Synthesis

| Drug | Synthetic Route Involving this compound Chemistry | Reference |

| Levetiracetam | Alkylation of (S)-2-aminobutyric acid methyl ester. | google.com |

| Levetiracetam | Reaction with (S)-2-amino-butanamide hydrochloride. | uni-sofia.bg |

| Brivaracetam | Reaction of (R)-4-n-propyl pyrrolidone with a bromobutyrate derivative. | google.com |

Intermediates for Antipsychotic and Cardiovascular Drugs

The application of this compound extends to the synthesis of intermediates for antipsychotic and cardiovascular medications. nbinno.com For instance, it is a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat high blood pressure. mdpi.com

In the realm of antipsychotic drug development, this compound is utilized in the synthesis of quinoxaline (B1680401) derivatives. dtu.dk A specific example involves the reaction of a potassium salt with this compound in dry DMF to afford an intermediate in the synthesis of 4-{4-[2-(4-(2-Substituted quinoxaline-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles, which are investigated for their antipsychotic potential. dtu.dk

Furthermore, its role in cardiovascular drug synthesis is highlighted by its use in preparing 4-[ethyl(dimethyl)ammonio]butanoate, a compound with pronounced cardioprotective effects. chemicalbook.com This compound is synthesized from ethyl 4-bromobutanoate and N,N-dimethylethylamine. chemicalbook.com

Benzodiazepine (B76468) Analog Synthesis

This compound serves as a reactant in the synthesis of novel benzodiazepine analogs. A patented method describes the addition of this compound to a reaction mixture to create a 3-substituted benzodiazepine derivative. researchgate.net This highlights the compound's utility in modifying the core benzodiazepine structure to explore new therapeutic properties. researchgate.net

Synthesis of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors

A significant application of this compound is in the synthesis of heterocyclic gamma-butyrobetaines, which are investigated as potential inhibitors of carnitine acetyltransferase. google.commdpi.com The synthetic pathway involves a quaternization reaction where a chosen amine is reacted with ethyl 4-bromobutanoate, followed by hydrolysis. google.commdpi.com This reaction is a critical step in producing a range of these compounds, which have shown promising inhibitory potential against carnitine acetyltransferase, an enzyme implicated in various metabolic and cardiovascular diseases. mdpi.comgoogle.com

Table 2: Synthesis of Heterocyclic Gamma-Butyrobetaine Precursors using Ethyl 4-bromobutanoate

| Amine Reactant | Resulting Intermediate | Reference |

| N-methylpyrrolidine | 1-(4-ethoxy-4-oxobutyl)-1-methylpyrrolidin-1-ium bromide | mdpi.com |

| N-methylpiperidine | 1-(4-ethoxy-4-oxobutyl)-1-methylpiperidin-1-ium bromide | researchgate.net |

| N-methylmorpholine | 4-(4-ethoxy-4-oxobutyl)-4-methylmorpholin-4-ium bromide | researchgate.net |

| Pyridine | 1-(4-ethoxy-4-oxobutyl)pyridin-1-ium bromide | researchgate.net |

| N,N-dimethyl-4-aminopyridine | 1-(4-ethoxy-4-oxobutyl)-4-(dimethylamino)pyridin-1-ium bromide | researchgate.net |

Development of Firefly Luciferase Inhibitor-Conjugated Peptide Derivatives

This compound is employed as a building block in the preparation of peptide derivatives that act as inhibitors of firefly luciferase. researchgate.netgoogle.com This enzyme is crucial in bioluminescence studies, and its inhibitors are valuable tools in biochemical research and for the development of novel biotechnological applications. mdpi.com The ability of this compound to introduce a four-carbon spacer allows for the synthesis of diverse peptide conjugates with potential inhibitory activity. researchgate.netgoogle.com

Synthesis of 5-Acylbarbituric Acid Derivatives with Herbicidal Activity

In the field of agrochemicals, ethyl 4-bromobutanoate is utilized in the synthesis of 5-acylbarbituric acid derivatives that exhibit herbicidal activity. The synthesis involves the reaction of nitrophenols with ethyl 4-bromobutanoate to generate key intermediates. These intermediates are then further processed to create the final 5-acylbarbituric acid derivatives. This application demonstrates the versatility of this compound beyond pharmaceutical research.

Biomedical Research Applications

This compound plays a significant role as a versatile reagent in various biomedical research applications. Its utility is particularly pronounced in the field of immunoassays, where it serves as a critical component in the development of sensitive and specific detection methods for various biomolecules.

Reagent in Enzyme-Linked Immunosorbent Assays (ELISA) for Specific Biomolecule Detection (e.g., Zilpaterol (B38607), Diethylstilbestrol)

A notable application of this compound is its use as a reagent in the development of Enzyme-Linked Immunosorbent Assays (ELISA). This technique is a cornerstone of biomedical research and diagnostics, allowing for the quantification of specific proteins, hormones, and other molecules in biological samples. This compound's role is primarily as a "linker" or "spacer arm" in the synthesis of haptens. Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when attached to a larger carrier protein. The butyrate (B1204436) chain of this compound provides a flexible spacer that presents the hapten to the immune system, facilitating the production of specific antibodies.

Detection of Zilpaterol:

Zilpaterol is a β-adrenergic agonist that has been used as a growth promoter in cattle. acs.org The development of a sensitive ELISA for zilpaterol is crucial for monitoring its use and ensuring food safety. In the creation of such an assay, this compound is reacted with zilpaterol to form a hapten. acs.orgchemicalbook.comresearchgate.net This reaction typically involves the nucleophilic substitution of the bromine atom on this compound by a nucleophilic group on the zilpaterol molecule. chemicalbook.com The resulting ester is then hydrolyzed to yield a carboxylic acid, which can be readily conjugated to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to produce an immunogen. acs.orgresearchgate.net

The immunogen is then used to immunize animals, leading to the production of polyclonal or monoclonal antibodies that specifically recognize zilpaterol. These antibodies are the key component of the subsequent ELISA. Research has demonstrated the successful development of a zilpaterol ELISA using this approach, achieving a sufficient sensitivity for residue analysis. acs.orgchemicalbook.comresearchgate.net

Table 1: Research Findings for Zilpaterol ELISA Development

| Parameter | Finding | Reference(s) |

| Hapten Synthesis | Zilpaterol was reacted with this compound and then hydrolyzed to create a zilpaterol-butyric acid hapten. | acs.orgchemicalbook.com |

| Carrier Proteins | The hapten was conjugated to Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH). | acs.orgresearchgate.net |

| Antibody Production | Goats were immunized with the zilpaterol-butyrate-KLH conjugate to produce antibodies. | acs.orgresearchgate.net |

| ELISA Performance (IC50) | The developed ELISA for zilpaterol had an average IC50 of 3.94 ± 0.48 ng/mL. | acs.orgchemicalbook.comresearchgate.net |

IC50 (half-maximal inhibitory concentration) indicates the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

Detection of Diethylstilbestrol (DES):

Diethylstilbestrol (DES) is a synthetic estrogen that has been used in the past for various medical purposes and as a growth promoter in livestock. Due to its adverse health effects, its use in food-producing animals is now banned in many countries. Consequently, sensitive methods for detecting DES residues are essential.

This compound has been instrumental in the development of ELISAs for DES. nih.govresearchgate.net In a similar fashion to the zilpaterol assay, this compound is used to synthesize a DES hapten, often referred to as DES-MCPE (diethylstilbestrol mono-carboxypropyl-ether). nih.govresearchgate.net This involves reacting DES with this compound in the presence of a base. nih.gov The resulting hapten is then conjugated to carrier proteins like BSA for immunization and ovalbumin (OVA) for use as a coating antigen in the ELISA. nih.govresearchgate.net This strategy has led to the development of ultrasensitive indirect competitive ELISAs for the detection of DES in food samples. nih.govnih.govresearchgate.net

Table 2: Research Findings for Diethylstilbestrol ELISA Development

| Parameter | Finding | Reference(s) |

| Hapten Synthesis | A derivative of DES, called DES-MCPE, was synthesized using this compound. | nih.govresearchgate.net |

| Carrier Proteins | The DES-MCPE hapten was conjugated to Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) as a coating antigen. | nih.govresearchgate.net |

| Coupling Ratios | The coupling ratios of DES-MCPE to BSA and OVA were 12.8:1 and 11.5:1, respectively. | nih.govresearchgate.net |

| ELISA Performance (Sensitivity) | The developed indirect competitive ELISA had a sensitivity (IC50) of 0.49 µg/kg. | nih.govresearchgate.net |

| Limit of Detection (LOD) | The limit of detection for the DES ELISA was 0.075 µg/kg. | nih.govresearchgate.net |

Contributions to Agrochemical Research and Development

Synthesis of Herbicides and Fungicides

Ethyl 4-bromobutyrate is a pivotal precursor in the synthesis of various established and novel herbicides and fungicides. nbinno.com Its role is typically that of an alkylating agent, where the four-carbon chain of the butyrate (B1204436) moiety is introduced into a larger molecular scaffold.

One notable application is in the synthesis of the fungicide cyprodinil, which is used to control a variety of fungal diseases on crops such as grapes and apples. nbinno.com It is also identified as a raw material in the production of the herbicide bromoxynil, used for managing broadleaf weeds. nbinno.com

In the pursuit of new herbicidal agents, researchers have employed this compound to create innovative chemical structures. A study focused on developing novel 5-acylbarbituric acid derivatives with herbicidal properties used ethyl 4-bromobutanoate as a key reactant. mdpi.com In this synthesis, nitrophenols were reacted with ethyl 4-bromobutanoate in the presence of a base to generate essential intermediates, which were then converted through a multi-step process into the final herbicidal compounds. mdpi.com

Another area of research involves the synthesis of water-soluble triazole compounds, which can possess fungicidal properties. In a patented method, this compound is reacted with fluconazole, a known antifungal agent, to create a new derivative. google.com This reaction demonstrates the utility of this compound in modifying existing active compounds to enhance properties like solubility or efficacy. google.com

Table 1: Examples of Agrochemical Synthesis Utilizing this compound

| Agrochemical Class | Specific Compound/Derivative | Role of this compound | Source(s) |

|---|---|---|---|

| Fungicide | Cyprodinil | Raw material/intermediate in synthesis. | nbinno.com |

| Herbicide | Bromoxynil | Raw material/intermediate in synthesis. | nbinno.com |

| Herbicide | 5-Acylbarbituric Acid Derivatives | Reactant to form key intermediates (e.g., ethyl 4-(nitrophenoxy)butanoate). | mdpi.com |

| Fungicide | Water-Soluble Triazole Compounds | Reactant to alkylate a triazole precursor (e.g., fluconazole). | google.com |

Formation of Bromine-Containing Molecules Critical for Crop Protection Formulations

The chemical reactivity of this compound, conferred by its bromine atom, is critical for the synthesis of a wide array of molecules used in crop protection. The bromine atom functions as an excellent leaving group in nucleophilic substitution reactions, enabling the attachment of the ethyl butyrate chain to various nucleophilic substrates, such as phenols or amines. This process is a cornerstone of its utility in creating larger, more complex agrochemical structures.

While the final active molecule may not always retain the bromine atom, the use of this compound as the bromine-containing starting material is a crucial step in the synthesis. This strategy allows for the precise introduction of a four-carbon ester chain, which can be essential for the molecule's biological activity or its physicochemical properties, such as its ability to penetrate plant tissues.

Research into new, naturally-derived insecticides provides a clear example of this application. In one study, new derivatives of eugenol (B1671780) (a major component of clove oil) were synthesized to enhance insecticidal activity. mdpi.comsemanticscholar.org Eugenol was reacted with ethyl 4-bromobutanoate to produce ethyl 4-(4-allyl-2-methoxyphenoxy)butanoate. mdpi.comsemanticscholar.org This new molecule, which incorporates the structure of the original bromo-ester, was then tested for its effectiveness as an insecticide. semanticscholar.org This demonstrates how this compound is used to build novel chemical entities for screening and development as potential crop protection agents.

Table 2: Synthesis of a Potential Insecticide Using this compound

| Starting Material | Reactant | Product | Purpose of Synthesis | Source(s) |

|---|---|---|---|---|

| Eugenol (4-allyl-2-methoxyphenol) | Ethyl 4-bromobutanoate | Ethyl 4-(4-allyl-2-methoxyphenoxy)butanoate | To create a new derivative for insecticidal activity screening. | mdpi.comsemanticscholar.org |

Applications in Materials Science and Polymer Chemistry

Precursor for Advanced Polymer Synthesis (e.g., Poly(2,6-dimethyl-1,4-phenylene oxide))

Ethyl 4-bromobutyrate is cited as a reagent used in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic known for its excellent thermal stability, dimensional stability, and chemical resistance. sigmaaldrich.comresearchgate.netsigmaaldrich.com While specific mechanistic details of its role in PPO synthesis are proprietary or dispersed in patent literature, its utility as a precursor for advanced polymers is well-documented in other areas. The compound typically functions as an initiator or a functionalizing agent to introduce specific end-groups or side chains onto a polymer backbone.

For instance, in the synthesis of advanced semiconducting polymers, alkyl bromides like this compound are crucial. Research has shown its use in the synthesis of functionalized polythiophenes. In one study, this compound was reacted with sodium thiomethoxide to generate an intermediate, sodium 4-(methylsulfonyl)butanoate, which was then incorporated into a polythiophene structure. osti.gov This demonstrates the compound's role in creating polymers with tailored electronic properties.

Furthermore, this compound is instrumental in creating polymers with photo-responsive characteristics. In the development of UV-cleavable protecting groups and linkers, acetovanillone (B370764) is esterified with this compound. dtu.dk This resulting molecule can then be further modified and integrated into a polymer, creating materials that can be precisely altered or degraded upon exposure to light, a key feature for applications in drug delivery and microfabrication. dtu.dk

The versatility of this compound as a polymer precursor is highlighted by its use in various polymerization techniques, including atom transfer radical polymerization (ATRP). Bifunctional initiators, structurally similar to this compound, are used to grow polymers from a central, cleavable core. chinesechemsoc.org This allows for the synthesis of well-defined block copolymers and hyperbranched polymers with specific functionalities. chinesechemsoc.orgnih.gov

Table 1: Examples of Advanced Polymer Synthesis Utilizing this compound or Analogous Precursors

| Polymer Type | Precursor Role of Bromo-ester | Resulting Polymer Feature | Application Area | Reference |

| Functionalized Polythiophene | Synthesis of a sulfonyl-containing side chain | Modified electronic properties | Organic electronics | osti.gov |

| Photodegradable Polymers | Formation of a photo-labile linker | UV-cleavable polymer backbone | Drug delivery, Biomaterials | dtu.dk |

| Block Copolymers | Bifunctional initiator for ATRP | Controlled architecture, degradability | Advanced materials | chinesechemsoc.org |

Research into Brominated Flame Retardant Development

This compound holds potential as a precursor in the development of advanced brominated flame retardants (BFRs), particularly reactive-type flame retardants. Unlike additive flame retardants which are physically mixed into a polymer and can leach out over time, reactive flame retardants are chemically bonded into the polymer structure, offering a more permanent and environmentally stable solution. researchgate.netbme.humdpi.com

The primary route for utilizing this compound in this context is through its conversion to a phosphonium (B103445) salt. The classic reaction involves the alkylation of an organophosphine, such as triphenylphosphine, with an alkyl halide like this compound. wikipedia.org The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon attached to the bromine, displacing the bromide ion and forming a stable carbon-phosphorus bond, resulting in a quaternary phosphonium salt. wikipedia.org

Reaction Scheme: Synthesis of a Phosphonium Salt PPh₃ + Br(CH₂)₃COOC₂H₅ → [Ph₃P⁺-(CH₂)₃COOC₂H₅]Br⁻ (Triphenylphosphine + this compound → (4-ethoxy-4-oxobutyl)triphenylphosphonium bromide)

These phosphonium salts have been investigated as effective flame retardants. researchgate.net When incorporated into a polymer matrix, they can disrupt the combustion cycle. During heating, they can decompose to release phosphorus-based radicals that act as radical traps in the gas phase, quenching the highly reactive H• and OH• radicals that propagate fire. Additionally, they can promote the formation of a protective char layer on the polymer surface in the solid phase, which insulates the underlying material from heat and oxygen. rsc.org

The ester group in this compound provides a handle for its integration as a reactive flame retardant. This ester can undergo transesterification to become part of a polyester (B1180765) backbone, or the entire phosphonium salt molecule can be modified to contain other reactive groups (like hydroxyls) that can co-polymerize with other monomers to form flame-retardant polyurethanes or epoxy resins. mdpi.comresearchgate.net This covalent bonding minimizes migration and ensures the permanence of the flame-retardant properties. researchgate.net

Table 2: Research Findings on Phosphonium-Based Flame Retardants

| Polymer Matrix | Flame Retardant Type | Key Finding | Mechanism of Action | Reference |

| Polycarbonate (PC) | Phosphonium phosphates and sulfonates | Achieved UL-94 V-0 rating at low concentrations (2-5 phr). | Reduced heat release rate (HRR) and total heat release (THR). | researchgate.net |

| Plant-based polymers (Cellulose, Xylan) | Ionic liquids with phosphonium cations | Introduction of thermoplasticity and flame retardancy. | Formation of polyphosphate char layers; radical trapping by PO• radicals. | rsc.org |

| Polyurethanes | Reactive phosphorus-containing polyols | Permanent flame retardancy due to covalent bonding. | Promotes char layer formation, reducing transmission of flammable gases. | mdpi.comresearchgate.net |

Advanced Analytical Methodologies for Ethyl 4 Bromobutyrate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of ethyl 4-bromobutyrate, enabling its detection in complex mixtures and final drug products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis (e.g., Genotoxic Impurities)

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a highly sensitive and specific method for the determination of this compound, especially at trace levels. ijraset.com Its utility is particularly pronounced in the pharmaceutical industry, where strict control of genotoxic impurities in active pharmaceutical ingredients (APIs) is mandated by regulatory agencies like the International Council for Harmonisation (ICH). researchgate.net

This compound has been identified as a potential genotoxic impurity in the manufacturing process of drugs such as Tolvaptan. researchgate.net A validated GC-MS method has been developed for its detection and quantification in Tolvaptan tablets. researchgate.net This method employs a low-polarity 5% diphenyl/95% dimethyl polysiloxane stationary phase column and operates in the highly sensitive Selective Ion Monitoring (SIM) mode, which allows for the specific detection of the target analyte even in a complex matrix. ijraset.com The initial column temperature is a critical parameter, with 70°C providing satisfactory peak shape and separation. ijraset.com

Method validation according to ICH guidelines demonstrates the robustness and reliability of this approach. ijraset.com The technique achieves a limit of detection (LOD) of 0.03 µg/g and a limit of quantification (LOQ) of 0.10 µg/g, well below the Threshold of Toxicological Concern (TTC) limit of 25 ppm (or 1.5 µ g/day based on the maximum daily dose of the drug) for such impurities. researchgate.netijraset.com

Table 1: GC-MS Method Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | Thermo Scientific™ TraceGOLD™ TG-5SilMS (15m x 0.25mm x 0.25µm) |

| Stationary Phase | 5% Diphenyl / 95% Dimethyl polysiloxane |

| Injection Mode | Splitless |

| Injection Volume | 1.0 µL |

| Initial Temp. | 70°C |

| Ionization Mode | Electron Impact (EI) |

| Detection Mode | Selective Ion Monitoring (SIM) |

| GC Runtime | 21.45 min |

Table 2: GC-MS Method Validation Data

| Parameter | Result |

|---|---|

| Limit of Detection (LOD) | 0.03 µg/g |

| Limit of Quantification (LOQ) | 0.10 µg/g |

| Linearity Range | 0.10 µg/g to 50.0 µg/g |

| Correlation Coefficient (R²) | 0.9981 |

| Average Recovery | 97.3% |

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. However, for a compound like this compound, direct analysis by HPLC using common detectors like UV-Vis can be challenging. This is because the molecule lacks a strong chromophore, a part of a molecule that absorbs ultraviolet or visible light, resulting in poor sensitivity. pharmtech.comxjtu.edu.cn

To overcome this limitation, derivatization strategies are employed. nih.gov This involves reacting the analyte with a labeling reagent to attach a moiety that is easily detectable, typically one with strong UV absorbance or fluorescence properties. xjtu.edu.cnnih.gov For instance, the bromine atom in this compound can act as a leaving group in a nucleophilic substitution reaction. A suitable derivatizing agent containing a fluorescent tag could be used to create a new, highly detectable product. While specific HPLC derivatization methods for this compound are not extensively detailed in the provided context, the principle is widely applied for similar challenging analytes. nih.gov In one study, this compound itself was used as a starting material to synthesize a new Girard's reagent, a type of derivatizing agent for aldehydes, highlighting its reactivity which could be exploited for its own derivatization. researchgate.net

Spectroscopic Characterization in Mechanistic and Structural Studies

Spectroscopic methods are indispensable for the fundamental characterization of this compound, providing detailed information about its atomic-level structure and confirming its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the precise structure of this compound. youtube.com Both ¹H NMR and ¹³C NMR provide a complete picture of the carbon-hydrogen framework. youtube.comyoutube.com

In the ¹H NMR spectrum, the signals for the eleven protons appear as distinct multiplets, with their chemical shifts and splitting patterns revealing their chemical environment and neighboring protons. youtube.com For example, the ethyl group's protons appear as a quartet and a triplet, while the protons on the butyrate (B1204436) chain appear as two triplets and a quintet, consistent with their positions relative to the ester functional group and the bromine atom. youtube.com

The ¹³C NMR spectrum, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), confirms the presence of six unique carbon atoms. youtube.comyoutube.com It distinguishes between the methyl (CH₃) group, the four methylene (B1212753) (CH₂) groups, and the quaternary carbonyl carbon of the ester group. youtube.com The combination of these NMR techniques allows for an unambiguous assignment of the molecule's constitution, refuting other possible isomers. youtube.com

Table 3: NMR Spectral Data for this compound

| Spectrum | Chemical Shift (ppm) (approx.) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 4.1 | Quartet | -O-CH₂ -CH₃ |

| 3.4 | Triplet | Br-CH₂ -CH₂- | |

| 2.4 | Triplet | -CH₂-CH₂ -C=O | |

| 2.1 | Quintet | Br-CH₂-CH₂ -CH₂- | |

| 1.2 | Triplet | -O-CH₂-CH₃ | |

| ¹³C NMR | ~172 | Singlet | C =O |

| ~60 | Singlet | -O-C H₂- | |

| ~34 | Singlet | Br-C H₂- | |

| ~32 | Singlet | -C H₂-C=O | |

| ~28 | Singlet | Br-CH₂-C H₂- |

Mass Spectrometry Techniques for Molecular Identification (e.g., ESI Mass Spectrometry)

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and identifying key structural features of this compound. nist.gov In standard electron ionization mass spectrometry (EI-MS), the molecule fragments in a predictable way, providing a characteristic fingerprint. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio). youtube.com This results in two peaks in the mass spectrum for the molecular ion (M⁺) and bromine-containing fragments, one at the mass corresponding to the ⁷⁹Br isotope (M) and another peak of almost equal intensity two mass units higher (M+2). youtube.com For this compound (molecular weight 195.06 g/mol ), this pattern appears around m/z 194 and 196, providing clear evidence for the presence of a single bromine atom. youtube.com

Electrospray Ionization (ESI) mass spectrometry is a softer ionization technique often coupled with liquid chromatography (LC-MS). While direct analysis of the neutral this compound molecule by ESI is not typical, it becomes highly relevant when derivatization strategies are used, as discussed in the HPLC section. nih.gov Derivatizing agents often introduce a permanently charged group or a site that is easily ionized, making the resulting product highly suitable for sensitive analysis by ESI-MS. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of molecules. In the context of reactions involving haloalkanes like ethyl 4-bromobutyrate, DFT is used to explore potential reaction pathways and determine the most plausible mechanism. researchgate.netycdehongchem.com Studies on analogous compounds, such as 4-bromobutyric acid, provide significant insights into the behavior of this compound, particularly concerning the role of neighboring group participation. researchgate.net

For the thermal decomposition of 4-bromobutyric acid, a model system for this compound, DFT calculations were employed to investigate the gas-phase elimination kinetics leading to the formation of γ-butyrolactone and hydrogen bromide. researchgate.net The calculations suggested a unimolecular reaction mechanism where the hydroxyl oxygen of the carboxylic group provides anchimeric assistance to the departure of the bromide ion via nucleophilic substitution. researchgate.netresearchgate.net An alternative mechanism, involving the participation of the carbonyl oxygen to form an intimate ion-pair intermediate, was ruled out due to a significantly higher activation energy. researchgate.netresearchgate.net

A good agreement between the calculated and experimental activation parameters was achieved using the PBEPBE/6-31++G(d,p) level of theory, validating the proposed mechanism. researchgate.net These computational findings are crucial for understanding how the structure of the ester group in this compound can influence its decomposition pathway. researchgate.net

Møller-Plesset Perturbation Theory (MP2) Applications in Thermochemical Calculations

Møller-Plesset perturbation theory (MPPT) is a post-Hartree-Fock method used to account for electron correlation, which is crucial for accurate thermochemical calculations. numberanalytics.comfupress.net The second-order Møller-Plesset (MP2) method, in particular, offers a good balance between computational cost and accuracy for determining properties like reaction energies and activation barriers. numberanalytics.com

In the investigation of the thermal decomposition of 4-bromobutyric acid, electronic structure calculations were performed using MP2 theory with the 6-31G(d,p) and 6-31G++(d,p) basis sets, alongside DFT methods. researchgate.net The goal was to elucidate a reasonable mechanism for the gas-phase thermal decomposition. researchgate.net The use of MP2 alongside DFT allows for a comparative analysis and a more confident prediction of the thermochemical parameters. researchgate.netresearchgate.net The study highlighted that MP2 is a valuable tool for obtaining reliable energetic data that can corroborate or challenge hypotheses derived from experimental observations. researchgate.net

The following table presents a comparison of kinetic and thermodynamic parameters for the decomposition of 4-bromobutyric acid, a related compound, which were estimated and compared with computationally derived values. researchgate.net

| Parameter | Value |

| Rate Constant (10⁴ k₁/sec⁻¹ at 370°C) | 0.708 |

| Activation Energy (Ea/kJ mol⁻¹) | 210.8 ± 3.8 |

| Log A (sec⁻¹) | 12.97 ± 0.31 |

| ΔS‡ (J mol⁻¹ K⁻¹) | -11.3 |

| ΔH‡ (kJ mol⁻¹) | 205.5 |

| ΔG‡ (kJ mol⁻¹) | 212.7 |

Table 1: Comparative kinetic and thermodynamic parameters for the thermal decomposition of 4-bromobutyric acid at 370°C. researchgate.net

Simulation of Reaction Pathways and Transition States

The simulation of reaction pathways is a cornerstone of computational chemistry, enabling the visualization of the transformation from reactants to products via a transition state. arxiv.orgnih.gov For the thermal decomposition of 4-bromobutyric acid, computational methods were used to model the reaction profile, including the structures of the reactant, transition state, and product. researchgate.net

The transition state for the unimolecular decomposition was characterized, revealing the geometrical changes that occur during the reaction. researchgate.net The optimized structures for the reactant (R), transition state (TS), and product (P) were determined at the PBEPBE/6-31++G(d,p) level of theory. researchgate.net These simulations showed the elongation of the C-Br bond and the approach of the hydroxyl oxygen to the carbon atom bearing the bromine in the transition state, consistent with an intramolecular nucleophilic substitution. researchgate.net The Intrinsic Reaction Coordinate (IRC) profile was also calculated to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net

Bond Order Analysis and Reaction Synchronicity Assessments

Bond order analysis is a valuable technique to quantify the changes in bonding during a chemical reaction. researchgate.net By examining the bond orders in the reactant, transition state, and product, one can gain a deeper understanding of the bond-breaking and bond-forming processes. For the decomposition of 4-bromobutyric acid, a Wiberg bond index analysis was performed using the results from the PBEPBE/6-31++G(d,p) calculations. researchgate.net

The analysis revealed that the reaction process is dominated by the breaking of the C-Br bond. researchgate.netresearchgate.net Concerted reactions can be classified as either synchronous, where all bond changes occur simultaneously, or non-synchronous. researchgate.net The degree of synchronicity can be quantified. The analysis of the decomposition of 4-bromobutyric acid indicated that the reaction is a moderately non-synchronous process. researchgate.netresearchgate.net This means that the breaking of the C-Br bond is significantly more advanced in the transition state than the formation of the new C-O bond. researchgate.net

The table below shows the Wiberg bond indices for the key bonds involved in the reaction mechanism at 370°C. researchgate.net

| Bond | Reactant (R) | Transition State (TS) | Product (P) |

| C-Br | 0.9952 | 0.3892 | 0.0051 |

| C-O | 0.0006 | 0.3233 | 0.8777 |

| O-H | 0.7056 | 0.4904 | 0.0415 |

| H-Br | 0.0001 | 0.2844 | 0.9134 |

Table 2: Wiberg bond indices of the reactant, transition state, and product for the thermal decomposition of 4-bromobutyric acid, obtained from PBEPBE/6-31++G(d,p) calculations. researchgate.net

Environmental and Regulatory Aspects in Academic Chemical Research

Assessment of Genotoxic Impurity Profiles in Pharmaceutical Synthesis (e.g., Tolvaptan)

Genotoxic impurities (GTIs) are compounds that can damage DNA, potentially causing mutations and leading to cancer. researchgate.netresearchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over such impurities in active pharmaceutical ingredients (APIs). researchgate.netinnovareacademics.in Ethyl 4-bromobutyrate is classified as a potential GTI because its structure contains a primary alkyl halide, a functional group known to be a structural alert for mutagenicity. researchgate.net

In the synthesis of the API Tolvaptan, this compound is utilized as a key raw material. ijraset.com Consequently, there is a risk of it persisting as a residual impurity in the final drug substance. ijraset.com Regulatory guidelines necessitate that its presence be rigorously controlled to a level that poses a negligible carcinogenic risk. researchgate.net The acceptable limit is determined using the Threshold of Toxicological Concern (TTC) concept, which sets a default safe intake level for unstudied chemicals with genotoxic potential. researchgate.netresearchgate.net

For Tolvaptan, which has a maximum daily dose (MDD) of 60 mg, the TTC approach dictates a limit for this compound of 1.5 µg per day. researchgate.netijraset.com This translates to a concentration limit of 25 parts per million (ppm) in the final drug product. researchgate.netresearchgate.net To ensure compliance, highly sensitive analytical methods are required. A Gas Chromatography with Mass Spectrometry (GC-MS) method has been developed and validated for the specific detection and quantification of this compound in Tolvaptan tablets. ijraset.com This method demonstrates the necessary precision to quantify the impurity at levels well below the regulatory threshold. ijraset.com

Table 1: Regulatory and Analytical Profile of this compound in Tolvaptan

| Parameter | Details | Reference |

|---|---|---|

| Role in Synthesis | Key raw material in the manufacturing process of Tolvaptan. | ijraset.com |

| Impurity Classification | Potential Genotoxic Impurity (GTI) due to its primary alkyl halide structure. | researchgate.net |

| Regulatory Guideline | International Council for Harmonisation (ICH) M7 - Assessment and Control of DNA Reactive (Mutagenic) Impurities. | researchgate.netinnovareacademics.in |

| Risk Assessment Approach | Threshold of Toxicological Concern (TTC). | researchgate.netresearchgate.net |

| Maximum Daily Dose (MDD) of Tolvaptan | 60 mg/day. | researchgate.netresearchgate.net |

| Calculated Intake Limit (TTC) | ≤ 1.5 µg/day. | researchgate.netijraset.com |

| Concentration Limit in API | ≤ 25 µg/g (25 ppm). | researchgate.netresearchgate.netijraset.com |

| Recommended Analytical Method | Gas Chromatography with Mass Spectrometry (GC-MS). | ijraset.com |

| Limit of Detection (LOD) | 0.03 µg/g. | ijraset.com |

| Limit of Quantitation (LOQ) | 0.10 µg/g. | ijraset.com |

Implementation of Green Chemistry Principles in Synthetic Strategies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk The synthesis of this compound has been a focus of such improvements, moving away from traditional methods that are less efficient and environmentally friendly.

A significant advancement in the synthesis of this compound is the development of a one-step, solvent-free method. google.com This process uses γ-butyrolactone, hydrogen bromide, and ethanol (B145695) as reactants. google.comchemicalbook.com The reaction proceeds by first introducing dry hydrogen bromide gas into γ-butyrolactone, followed by the addition of absolute ethanol. chemicalbook.comchemicalbook.com This one-pot synthesis avoids the need for organic solvents for extraction, which are common in older methods. google.com By eliminating solvents, the process reduces volatile organic compound (VOC) emissions and simplifies purification, as the final product can often be isolated by simple washing and drying steps. chemicalbook.comchemicalbook.com This approach not only shortens the reaction time but also aligns with the green chemistry principle of preventing waste rather than treating it after it has been created. chemicalbook.comgoogle.com

Traditional methods for synthesizing this compound often involved multiple steps and hazardous reagents like red phosphorus and bromine, or catalysts such as p-toluenesulfonic acid, which are difficult to remove and create polluting waste streams. google.com These older routes were characterized by lower yields and the formation of undesirable byproducts, such as bromoethane (B45996) and ethyl 4-hydroxybutyrate, complicating purification and generating significant chemical waste. google.compatsnap.com

In contrast, the modern one-step synthesis from γ-butyrolactone is designed for high atom economy and waste reduction. chemicalbook.com The process is optimized to prevent the formation of byproducts; for instance, controlling the molar ratio of ethanol to γ-butyrolactone is crucial to avoid the side reaction between excess ethanol and hydrogen bromide, which would produce bromoethane. google.com This optimized method achieves yields as high as 93% and purity levels over 98% without detectable byproducts via gas chromatography. chemicalbook.comchemicalbook.com The primary waste consists of aqueous solutions from washing steps, which are significantly less hazardous than the waste from traditional methods. chemicalbook.comgoogle.com This streamlined process is more suitable for industrial-scale production due to its low cost, minimal environmental impact, and simple equipment requirements. chemicalbook.comgoogle.com

Table 2: Comparison of Synthetic Methods for this compound

| Parameter | Traditional Methods | Modern One-Step Method | Reference |

|---|---|---|---|

| Starting Materials | 4-bromobutyric acid and ethanol; or γ-butyrolactone, red phosphorus, bromine. | γ-butyrolactone, hydrogen bromide, ethanol. | google.com |

| Number of Steps | Multiple (2-4 steps). | One-step (one-pot). | google.com |

| Solvent Use | Often requires organic solvents for reaction and extraction. | Solvent-free or low-solvent; avoids organic extraction solvents. | google.comgoogle.com |

| Common Byproducts | Ethyl 4-hydroxybutyrate, bromoethane, phosphoric acid. | None detected under optimized conditions. | google.compatsnap.com |

| Typical Yield | ~65-85%. | >93%. | google.comchemicalbook.com |